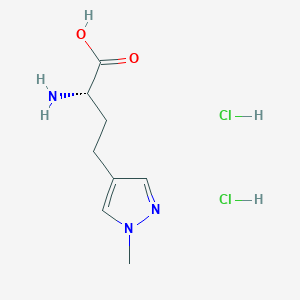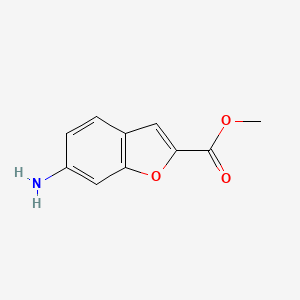
Methyl 6-aminobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-aminobenzofuran-2-carboxylate, also known as methyl 6-ABF, is a chemical compound that belongs to benzofuran carboxylic acid derivatives. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 .
Molecular Structure Analysis
The molecular structure of Methyl 6-aminobenzofuran-2-carboxylate consists of a benzofuran ring attached to a carboxylate group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Scientific Research Applications
Anticancer Agent Development
Benzofuran derivatives, including Methyl 6-aminobenzofuran-2-carboxylate, have been studied for their anticancer properties. They serve as scaffolds for the development of novel anticancer agents . The structural complexity and diverse biological activities make them suitable candidates for drug design and synthesis. Researchers have designed and synthesized various benzofuran compounds to evaluate their potential against different cancer cell lines, exploring the relationship between structure and anticancer activity.
Antibacterial and Antiviral Research
The benzofuran core is known for its strong biological activities, including antibacterial and antiviral effects . Methyl 6-aminobenzofuran-2-carboxylate can be utilized in the synthesis of compounds that target resistant strains of bacteria and viruses, contributing to the development of new medications to combat microbial resistance and infectious diseases.
Anti-inflammatory and Analgesic Applications
Compounds containing the benzofuran moiety have demonstrated significant anti-inflammatory and analgesic effects. Methyl 6-aminobenzofuran-2-carboxylate could be used in the synthesis of drugs aimed at treating conditions associated with inflammation and pain, providing a basis for the discovery of new therapeutic agents .
Antioxidant Properties
Benzofuran derivatives exhibit antioxidant properties, which are crucial in the prevention of oxidative stress-related diseases. Methyl 6-aminobenzofuran-2-carboxylate may be employed in the development of antioxidant agents that can mitigate the damage caused by free radicals, thereby protecting cells and tissues .
Neuroprotective Effects
Research has indicated that benzofuran derivatives can have neuroprotective effects. Methyl 6-aminobenzofuran-2-carboxylate might be used in creating compounds that protect nerve cells from damage, which is particularly relevant in the treatment of neurodegenerative diseases .
Hepatitis C Virus Inhibition
A novel macrocyclic benzofuran compound has shown activity against the hepatitis C virus. Methyl 6-aminobenzofuran-2-carboxylate could be a precursor in the synthesis of such compounds, potentially leading to effective therapeutic drugs for hepatitis C disease .
Safety and Hazards
Future Directions
Benzofuran compounds, including Methyl 6-aminobenzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Mechanism of Action
Target of Action
Methyl 6-aminobenzofuran-2-carboxylate, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
It is known that benzofuran compounds can interact with their targets to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This interaction and the resulting changes can lead to the observed biological activities.
Biochemical Pathways
Benzofuran compounds, including Methyl 6-aminobenzofuran-2-carboxylate, can affect various biochemical pathways. For instance, they have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may interfere with the pathways involved in cell proliferation and survival.
Result of Action
The molecular and cellular effects of Methyl 6-aminobenzofuran-2-carboxylate’s action would be closely tied to its biological activities. For instance, its anti-tumor activity could result from inducing apoptosis in cancer cells or inhibiting their proliferation . .
properties
IUPAC Name |
methyl 6-amino-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUJAKTECJZDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminobenzofuran-2-carboxylate | |
CAS RN |
1167411-36-0 |
Source


|
| Record name | methyl 6-amino-1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)
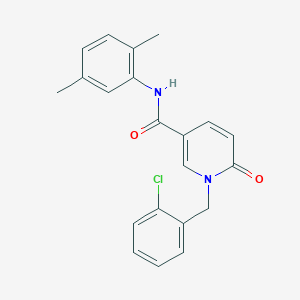
![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)
![N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2364477.png)
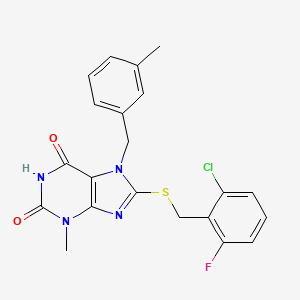

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)
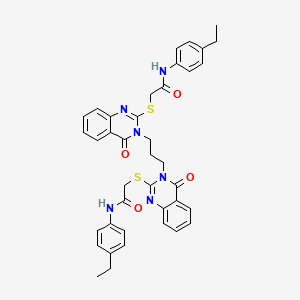

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)
